molecular formula C13H22Cl2N2 B3240306 1-[3-(Piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride CAS No. 1431965-80-8

1-[3-(Piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride

Cat. No.: B3240306
CAS No.: 1431965-80-8
M. Wt: 277.23
InChI Key: UTJOZEFMYYQCGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Piperidine-Containing Biologically Active Compounds

Piperidine derivatives have been integral to medicinal chemistry since the 19th century, with early examples like the Guareschi imide synthesis (1897) demonstrating the scaffold’s synthetic versatility. The six-membered ring’s saturated conformation provides structural rigidity, while its nitrogen atom enables hydrogen bonding and cation-π interactions critical for binding neurotransmitter receptors. Over 7,000 piperidine-related papers published in the last five years underscore its dominance in CNS drug development. Notable milestones include the incorporation of piperidine in antihistamines (e.g., fexofenadine), antipsychotics (e.g., risperidone), and analgesics, where the heterocycle modulates blood-brain barrier permeability and metabolic stability. The scaffold’s adaptability is further evidenced by its presence in natural products like the piperidine alkaloids solenopsin and coniine, which inspired synthetic analogs with improved safety profiles.

Structural Motifs and Pharmacophore Optimization in Arylalkylamine Derivatives

Arylalkylamine-pharmacophore optimization in this compound focuses on balancing lipophilicity and polar surface area. The 3-(piperidin-1-ylmethyl)phenyl group introduces a tertiary amine at a meta position, strategically positioning the basic nitrogen for salt bridge formation with aspartate residues in aminergic receptors. Computational studies of analogous structures suggest that the methylene spacer between the aryl ring and piperidine reduces steric hindrance while maintaining conformational flexibility. Substituent effects are critical: electron-donating groups on the benzene ring enhance π-stacking with aromatic residues, as seen in comparative studies of para- versus meta-substituted analogs. The primary amine in the methanamine moiety serves as a hydrogen bond donor, with protonation states tuned by the dihydrochloride counterion to optimize ionization under physiological conditions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(piperidin-1-ylmethyl)phenyl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c14-10-12-5-4-6-13(9-12)11-15-7-2-1-3-8-15;;/h4-6,9H,1-3,7-8,10-11,14H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJOZEFMYYQCGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC(=C2)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride typically involves the reaction of 3-(piperidin-1-ylmethyl)phenylboronic acid with an appropriate amine source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the product is then purified through recrystallization or other suitable methods.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include steps to remove impurities and by-products, ensuring that the final product meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

1-[3-(Piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be employed in the study of biological systems, particularly in understanding the interactions of small molecules with biological targets.

  • Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[3-(Piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Potential Applications
Target Compound C₁₃H₂₀Cl₂N₂ ~275.9 (calculated) Not specified Meta-phenyl-piperidinylmethyl, dihydrochloride CNS modulation, receptor studies
N-Methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride C₁₄H₂₄Cl₂N₂ 291.27 859833-23-1 Para-substitution, methylated amine Enhanced lipophilicity
[3-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanamine dihydrochloride C₁₀H₁₄Cl₂N₄ 261.15 1803592-42-8 Triazole substituent Kinase inhibition, enzyme targeting
[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride C₁₁H₁₃ClN₂S 240.75 2031258-48-5 Thiazole ring Antimicrobial research

Research Findings and Implications

  • Piperidine vs. Pyrrolidine : Piperidine’s six-membered ring offers greater conformational flexibility and basicity than pyrrolidine, which may improve binding to G-protein-coupled receptors (GPCRs) .
  • Heterocyclic Replacements : Thiazole and triazole analogs highlight the trade-off between metabolic stability (enhanced by aromatic heterocycles) and target selectivity .
  • Substitution Patterns : Para-substituted analogs (e.g., CAS 859833-23-1) show increased molecular weight and lipophilicity, which could improve pharmacokinetics but reduce aqueous solubility .

Biological Activity

1-[3-(Piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its effects on various biological systems, including its antibacterial, anticancer, and central nervous system (CNS) activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of piperidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related piperidine compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
  • The presence of specific substituents on the piperidine ring can enhance antibacterial efficacy, suggesting that structural modifications may optimize activity .

Anticancer Activity

The anticancer potential of piperidine derivatives has been explored in several studies. For example:

  • A study demonstrated that certain piperidine derivatives showed cytotoxic effects on FaDu hypopharyngeal tumor cells, with improved apoptosis induction compared to standard chemotherapeutics like bleomycin .
  • The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival, such as the PI3K/AKT/mTOR pathway .

CNS Activity

Piperidine compounds are also known for their CNS effects. Research has indicated that:

  • Compounds similar to this compound can modulate neurotransmitter systems, potentially offering therapeutic avenues for conditions like anxiety and depression .
  • The ability to cross the blood-brain barrier is a crucial factor in determining the CNS activity of these compounds.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Kinase Inhibition : Many piperidine derivatives act as kinase inhibitors, disrupting critical signaling pathways involved in cell growth and survival .
  • Receptor Modulation : These compounds can also interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other piperidine derivatives:

Compound NameBiological ActivityMIC ValuesNotes
Compound AAntibacterial0.0039 mg/mL against S. aureusStrong activity
Compound BAnticancerVariesInduces apoptosis in tumor cells
Compound CCNS ModulatorN/APotential for treating anxiety

Case Study 1: Anticancer Efficacy

In a controlled study involving FaDu cells, researchers treated cells with varying concentrations of a piperidine derivative similar to this compound. The results indicated a dose-dependent increase in cytotoxicity and apoptosis rates compared to untreated controls.

Case Study 2: Antibacterial Assessment

Another study evaluated the antibacterial efficacy of several piperidine derivatives against clinical isolates of E. coli. The results showed that modifications in the piperidine structure significantly impacted MIC values, indicating the importance of chemical design in enhancing antibacterial properties.

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 1-[3-(Piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride?

Methodological Answer: Statistical Design of Experiments (DoE) is critical for minimizing trial numbers while maximizing data quality. For example, factorial designs can screen variables (e.g., temperature, solvent polarity, catalyst loading) to identify critical parameters. Response Surface Methodology (RSM) can then optimize yield and purity. Ensure reaction intermediates are characterized via HPLC or GC-MS to validate synthetic pathways .

Q. How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer: Combine orthogonal analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Confirm proton environments and piperidine/phenyl group integration (¹H/¹³C NMR).
  • Mass Spectrometry (MS): Validate molecular weight (e.g., ESI-MS for protonated ions).
  • X-ray Crystallography: Resolve stereochemical ambiguities if crystalline derivatives are obtainable .
  • Elemental Analysis: Verify stoichiometry of dihydrochloride salt.

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer: Refer to GHS-compliant safety data sheets (SDS) for analogous piperidine derivatives. Key measures include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods during weighing/synthesis to avoid inhalation.
  • Spill Management: Neutralize acidic spills with sodium bicarbonate and adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer: Employ density functional theory (DFT) calculations to simulate NMR chemical shifts and coupling constants. Compare computed spectra with experimental data to identify conformational isomers or proton exchange processes. Tools like Gaussian or ORCA are recommended for quantum mechanical modeling .

Q. What methodologies are suitable for assessing the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies:

  • Forced Degradation: Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C).
  • Analytical Monitoring: Track degradation products via UPLC-MS/MS and quantify parent compound loss using validated HPLC methods .

Q. How can researchers evaluate the compound’s potential toxicity in early-stage drug discovery?

Methodological Answer: Prioritize tiered testing:

  • In Vitro Assays: Screen for cytotoxicity (MTT assay), hERG channel inhibition (patch-clamp), and metabolic stability (microsomal incubation).
  • In Vivo Models: Use zebrafish embryos for acute toxicity (LC₅₀) or rodent models for subchronic exposure (14–28 days) with histopathology endpoints .

Q. What strategies address low reproducibility in biological activity assays (e.g., inconsistent IC₅₀ values)?

Methodological Answer:

  • Standardize Assay Conditions: Control variables like cell passage number, serum batch, and incubation time.
  • Use Internal Controls: Include reference inhibitors (e.g., positive/negative controls) in each plate.
  • Data Normalization: Apply Z-score or % inhibition relative to controls to minimize inter-experiment variability .

Mechanistic and Translational Questions

Q. How can the compound’s mechanism of action be elucidated in enzyme inhibition studies?

Methodological Answer:

  • Kinetic Studies: Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
  • Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd) and stoichiometry.
  • Mutagenesis: Engineer enzyme active-site mutants to identify critical residues for interaction .

Q. What in vivo pharmacokinetic (PK) parameters should be prioritized for translational research?

Methodological Answer:

  • ADME Profiling: Assess oral bioavailability (F%), plasma half-life (t½), and tissue distribution via LC-MS/MS.
  • Blood-Brain Barrier Penetration: Use in situ perfusion models or brain/plasma ratio calculations.
  • Metabolite Identification: Employ high-resolution MS to detect phase I/II metabolites .

Q. How can scale-up challenges (e.g., low yield in batch reactors) be mitigated?

Methodological Answer: Implement Quality by Design (QbD) principles:

  • Process Analytical Technology (PAT): Use inline FTIR or Raman spectroscopy for real-time reaction monitoring.
  • Continuous Flow Chemistry: Enhance heat/mass transfer and reduce side reactions compared to batch systems .

Cross-Disciplinary and Data Science Questions

Q. How can machine learning improve reaction optimization for derivatives of this compound?

Methodological Answer:

  • Dataset Curation: Compile historical reaction data (yields, conditions) into a structured database.
  • Feature Engineering: Encode variables like solvent polarity, catalyst type, and temperature.
  • Model Training: Apply random forest or neural networks to predict optimal conditions for new derivatives .

Q. What collaborative frameworks integrate synthetic chemistry with computational biology for target validation?

Methodological Answer: Adopt the ICReDD approach:

  • Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to predict feasible synthetic routes.
  • Virtual Screening: Dock derivatives into target protein structures (e.g., GPCRs) via AutoDock Vina.
  • Feedback Loops: Iteratively refine synthesis based on bioactivity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(Piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride
Reactant of Route 2
1-[3-(Piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.